Kanosamine Hydrochloride

Overview

Description

Kanosamine Hydrochloride is a chemical compound that belongs to the class of amino sugars These compounds are characterized by the presence of an amino group attached to a sugar molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kanosamine Hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable sugar derivative.

Amination: Introduction of the amino group through reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group.

Reduction: Reduction reactions may target the amino group or other functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Kanosamine Hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in cellular processes and as a precursor for biologically active molecules.

Medicine

In medicine, it may be investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Kanosamine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Glucosamine Hydrochloride: Another amino sugar with similar structural features.

N-Acetylglucosamine: A derivative of glucosamine with an acetyl group.

Uniqueness

Kanosamine Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Kanosamine hydrochloride, a derivative of the amino sugar kanosamine, has garnered attention for its biological activity, particularly in relation to its role in microbial metabolism and potential applications as an antibiotic. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

Overview of this compound

This compound (CAS Number: 57649-10-2) is recognized for its antibiotic properties, particularly against plant pathogens. Its purity is typically ≥98% when obtained from chemical suppliers . The compound is involved in various biochemical pathways and has implications for both microbial physiology and potential therapeutic applications.

1. Impact on Carbon Metabolism

Research has demonstrated that kanosamine plays a significant role in modulating carbon energy metabolism in bacteria, particularly Bacillus subtilis. The activation of the neotrehalosadiamine (NTD)/kanosamine biosynthetic pathway results in an increase in the intracellular NADPH pool, which is crucial for various metabolic processes .

Key Findings:

- Upregulation of the NTD/kanosamine pathway can suppress growth defects in certain bacterial mutants.

- The pathway influences glycolysis and the tricarboxylic acid (TCA) cycle, leading to an accumulation of TCA cycle intermediates such as malate and 2-oxoglutarate (2OG) .

- Kanosamine's biosynthesis is linked to increased NADPH generation through alternative routes beyond traditional pathways like the oxidative pentose phosphate pathway .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties that make it effective against various pathogens. Its efficacy against plant pathogens highlights its potential use in agricultural applications.

Table 1: Antimicrobial Efficacy of this compound

Case Study 1: Microbial Metabolism Modulation

In a study focusing on Bacillus subtilis, researchers found that the NTD/kanosamine pathway significantly influenced the organism's central carbon metabolism. The study provided evidence that kanosamine could enhance NADPH production without relying solely on established metabolic pathways .

Case Study 2: Agricultural Applications

This compound has been investigated for its potential as an agricultural biopesticide due to its effectiveness against specific plant pathogens. Field trials demonstrated reduced pathogen load when plants were treated with kanosamine solutions, suggesting its utility in crop protection strategies.

Research Findings

Recent studies have highlighted additional biological activities associated with this compound:

- Cell Density Sensing : Kanosamine acts as an autoinducer, allowing bacteria to sense population density and coordinate behavior accordingly .

- Metabolic Pathway Interactions : The compound's interaction with various metabolic pathways suggests potential applications in metabolic engineering and synthetic biology.

Properties

IUPAC Name |

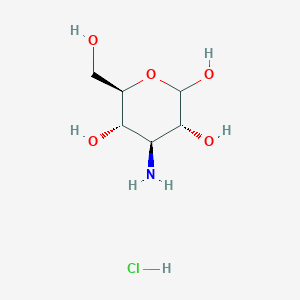

(3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMWKOGBJREKIK-OHXGPSCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24384-86-9 | |

| Record name | Glucopyranose, 3-amino-3-deoxy-, hydrochloride, D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24384-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.